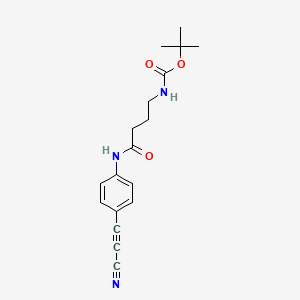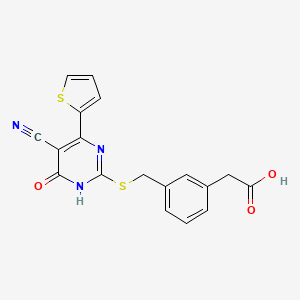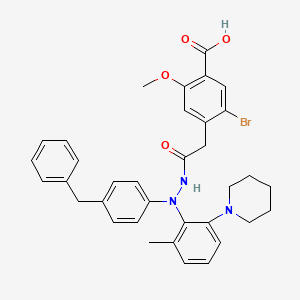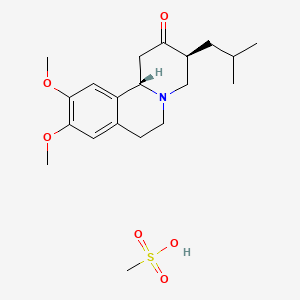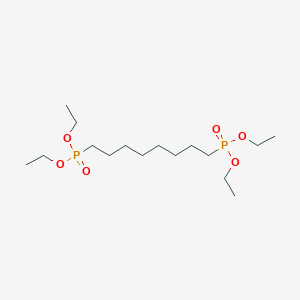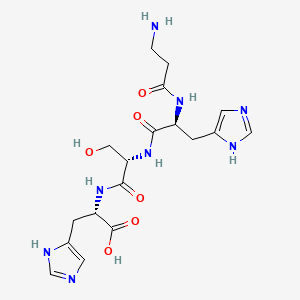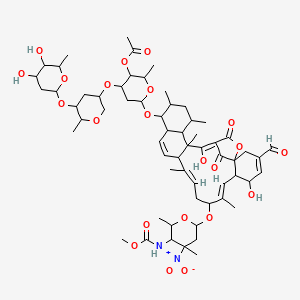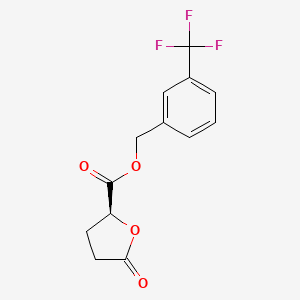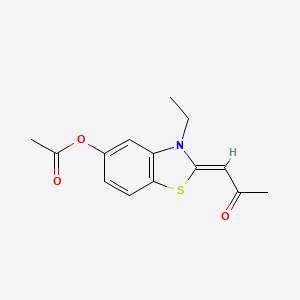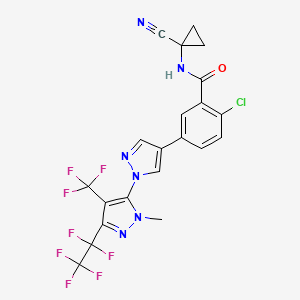
Tigolaner
説明
チゴラナーは、獣医学で応用されている新規イソキサゾリン系殺虫剤および殺ダニ剤です。主に、猫のノミ、ダニ、ヒゼンダニなどの寄生虫の駆除に使用されます。 チゴラナーは、ビスピラゾール系化合物の最初の有効成分であり、他の有効成分と比較して、より長い作用時間が示されています .
作用機序
チゴラナーは、ノミ、ダニ、ヒゼンダニにおける神経伝達物質ガンマアミノ酪酸(GABA)受容体の強力な阻害剤として作用します。 これらの受容体を阻害することにより、チゴラナーは寄生虫の神経系の機能を阻害し、死に至らしめます . この作用機序は寄生虫に非常に特異的であるため、チゴラナーは効果的な抗寄生虫剤となります。
類似の化合物との比較
類似の化合物
フルララナー: 抗寄生虫剤として使用される別のイソキサゾリン系化合物です。
アフォキサラナー: 獣医学で同様の用途を持つイソキサゾリン系化合物です。
サララナー: 犬のノミとダニの駆除に使用されるイソキサゾリン系化合物です。
チゴラナーの独自性
チゴラナーは、他のイソキサゾリン系化合物と比較して、より長い作用時間が特徴です。 1回の投与で、ノミ、ダニ、ヒゼンダニから最大13週間の保護を提供します . さらに、チゴラナーは、猫のヒゼンダニや耳ダニの感染に対して効果があることが示されており、広域スペクトルの有効性をさらに強調しています .
生化学分析
Biochemical Properties
Tigolaner plays a significant role in biochemical reactions by interacting with the gamma-aminobutyric acid (GABA) receptor. This interaction inhibits the receptor’s function, which is crucial for neurotransmission in parasites. By blocking the GABA receptor, this compound disrupts the chloride ion channels, leading to hyperexcitation and subsequent death of the parasites . The compound’s molecular formula is C₂₁H₁₃ClF₈N₆O, and it has a molecular weight of 552.81 .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In parasites, it interferes with the nervous system by inhibiting the GABA receptor, leading to paralysis and death . This disruption in cell signaling pathways affects the overall cellular metabolism and function of the parasites. In laboratory settings, this compound has been shown to be effective against ticks, fleas, and mites, demonstrating its broad-spectrum activity .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a GABA antagonist. By binding to the GABA receptor, this compound inhibits the receptor’s function, preventing the normal flow of chloride ions through the ion channels . This inhibition leads to hyperexcitation of the nervous system in parasites, causing paralysis and death. The compound’s structure allows it to effectively target and bind to the GABA receptor, making it a potent antiparasitic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has a mean half-life of 24 days, indicating its prolonged activity . Studies have shown that this compound remains stable and effective for up to three months, providing long-term protection against ectoparasites . The stability and sustained activity of this compound make it a valuable tool in veterinary medicine for controlling parasitic infestations.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that a single topical application of this compound at a dose of 14.5 mg/kg body weight is 100% effective against fleas on the first day of treatment . Higher doses have shown an almost proportional increase in plasma exposure, indicating a dose-dependent response . At very high doses, there may be potential toxic or adverse effects, which need to be carefully monitored in clinical settings .
Metabolic Pathways
This compound is primarily metabolized and cleared via the faeces, with renal clearance being negligible . The compound’s interaction with the GABA receptor plays a crucial role in its metabolic pathway, as it disrupts the normal neurotransmission in parasites. The metabolic stability of this compound ensures its prolonged activity and effectiveness in controlling parasitic infestations .
Transport and Distribution
This compound is transported and distributed within cells and tissues following topical administration. The compound reaches peak plasma concentrations within 12 days and has a mean half-life of 24 days . This compound is mainly cleared via the faeces, with minimal renal clearance . The distribution of this compound within the body ensures its sustained activity and effectiveness against ectoparasites.
Subcellular Localization
The subcellular localization of this compound involves its interaction with the GABA receptor in the nervous system of parasites. By binding to the receptor, this compound disrupts the normal function of the chloride ion channels, leading to hyperexcitation and paralysis . The compound’s structure and binding affinity allow it to effectively target and localize within the nervous system of parasites, making it a potent antiparasitic agent .
準備方法
合成経路および反応条件
チゴラナーの合成には、ビスピラゾール構造の形成が含まれます。詳細な合成経路と反応条件は、機密情報であり、公開文献では完全に開示されていません。 チゴラナーは、窒素を環状ヘテロ原子とする複素環式化合物を含む一連の化学反応によって合成されていることが知られています .
工業生産方法
チゴラナーは、獣医学での使用のために、特に猫用のスポットオン剤などの製剤で工業的に生産されています。 製造プロセスには、チゴラナーをエモデプシドやプラジクアンテルなどの他の有効成分と組み合わせて、広域スペクトルの抗寄生虫剤治療法を作成することが含まれます .
化学反応の分析
反応の種類
チゴラナーは、以下の化学反応を含むさまざまな化学反応を起こします。
酸化: チゴラナーは酸化反応を起こす可能性がありますが、具体的な詳細は広く公開されていません。
置換: チゴラナーは、特に複素環構造を含む置換反応に参加できます。
一般的な試薬と条件
チゴラナーを含む反応に使用される一般的な試薬と条件は、文献では詳しく記載されていません。複素環式化合物の一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれる可能性があります。
生成される主な生成物
チゴラナーを含む反応から生成される主な生成物は、明示的に文書化されていません。チゴラナーの研究の主な焦点は、その化学反応性ではなく、抗寄生虫剤としての有効性です。
科学的研究の応用
チゴラナーは、以下のものを含むいくつかの科学的研究の応用があります。
獣医学: チゴラナーは、獣医学で使用されており、猫のノミ、ダニ、ヒゼンダニの治療および予防に使用されます。 .
寄生虫学: 研究では、チゴラナーは、耳ダニやノトエドリックマンジなど、猫のさまざまな寄生虫の寄生を制御する有効性を示しています.
科学的研究の応用
Tigolaner has several scientific research applications, including:
Veterinary Medicine: this compound is used in veterinary medicine to treat and protect cats against fleas, ticks, and mites. .
Pharmacokinetics: Studies have been conducted to evaluate the plasma pharmacokinetics of this compound in cats following topical treatment.
類似化合物との比較
Similar Compounds
Fluralaner: Another isoxazoline compound used as an antiparasitic agent.
Afoxolaner: An isoxazoline compound with similar applications in veterinary medicine.
Sarolaner: An isoxazoline compound used for controlling fleas and ticks in dogs.
Uniqueness of Tigolaner
This compound is unique due to its longer duration of action compared to other isoxazoline compounds. It provides protection against fleas, ticks, and mites for up to 13 weeks with a single application . Additionally, this compound has been shown to be effective against mange mite and ear mite infections in cats, further highlighting its broad-spectrum efficacy .
特性
IUPAC Name |
2-chloro-N-(1-cyanocyclopropyl)-5-[1-[2-methyl-5-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazol-3-yl]pyrazol-4-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClF8N6O/c1-35-17(14(20(25,26)27)15(34-35)19(23,24)21(28,29)30)36-8-11(7-32-36)10-2-3-13(22)12(6-10)16(37)33-18(9-31)4-5-18/h2-3,6-8H,4-5H2,1H3,(H,33,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAJZOVLQZNNCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(C(F)(F)F)(F)F)C(F)(F)F)N2C=C(C=N2)C3=CC(=C(C=C3)Cl)C(=O)NC4(CC4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClF8N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101022872 | |
| Record name | 2-Chloro-N-(1-cyanocyclopropyl)-5-(1'-methyl-3'-(1,1,2,2,2-pentafluoroethyl)-4'-(trifluoromethyl)(1,5'-bi-1H-pyrazol)-4-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101022872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1621436-41-6 | |
| Record name | Tigolaner [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1621436416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-N-(1-cyanocyclopropyl)-5-(1'-methyl-3'-(1,1,2,2,2-pentafluoroethyl)-4'-(trifluoromethyl)(1,5'-bi-1H-pyrazol)-4-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101022872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-(1-cyanocyclopropyl)-5-[1-[2-methyl-5-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazol-3-yl]pyrazol-4-yl]benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIGOLANER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LP1W2I9SLD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the mechanism of action of Tigolaner?
A: this compound is a novel isoxazoline insecticide and acaricide. It works by antagonizing insect and acarine gamma-aminobutyric acid (GABA)-gated chloride channels. [] This disrupts the nervous system of the parasite, leading to paralysis and death.
Q2: What is the efficacy of this compound against ear mites in cats?
A: A European field study demonstrated that a single topical application of Felpreva®, a spot-on formulation containing this compound, Emodepsid, and Praziquantel, was highly effective against natural ear mite (Otodectes cynotis) infestations in cats. [] The study showed a significant reduction in mite counts compared to baseline, with a high percentage of cats achieving mite-free status by day 14.
Q3: Does this compound have activity against other parasites besides ear mites?
A3: Yes, this compound has demonstrated efficacy against a range of parasites in cats, including:
- Flea (Ctenocephalides felis): A study showed that a single application of Felpreva® provided immediate and long-term efficacy against fleas on cats for up to 12 weeks. []
- Notoedric mange (Notoedres cati): Felpreva® effectively treated notoedric mange in cats in a field study, with significant reductions in mite counts observed. []
- Intestinal nematodes and cestodes: A multicenter European field study found Felpreva® to be effective against various intestinal worms, including roundworms and tapeworms, in naturally infected cats. []
- Lungworms: The same study also showed efficacy against lungworms in naturally infected cats. []
- Australian paralysis tick (Ixodes holocyclus): Felpreva® demonstrated efficacy against experimental infestations with the Australian paralysis tick in a laboratory setting. []
Q4: How is this compound formulated and administered?
A: this compound is currently formulated as a spot-on solution for topical administration to cats. Felpreva®, the commercially available product, combines this compound with Emodepsid and Praziquantel to provide broad-spectrum parasite control. [, , , , , ]
Q5: How is this compound absorbed and distributed in the body after topical application?
A: Research investigating the pharmacokinetics of this compound, Emodepsid, and Praziquantel after topical application of Felpreva® in cats revealed that this compound is absorbed through the skin and reaches peak plasma concentrations within a few days. [] The study also suggests that this compound is distributed throughout the body, allowing it to reach target parasites in various tissues.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


